The synthesis of 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves several key steps:
Industrial methods may utilize continuous flow reactors to enhance efficiency and yield during synthesis, adapting laboratory-scale procedures for larger-scale production.
The structure of 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one features a fused benzene and oxazinone ring system with specific functional groups that influence its chemical behavior:
This structural configuration contributes to its reactivity and interaction with biological targets .
7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is capable of undergoing various chemical reactions due to its functional groups:
The mechanism of action for 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one largely depends on its application context. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions facilitated by the oxazinone ring and the bromine substituent. This interaction can lead to various pharmacological effects, including anti-inflammatory or antibacterial activities depending on its derivatives.
The physical properties of 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one include:
Chemical properties include:
These properties are critical for determining its handling procedures in laboratory settings and potential applications in various fields .
7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one has several notable applications:
The systematic IUPAC name for this compound is 7-bromo-1,4-dihydro-3,1-benzoxazin-2-one, unambiguously defining its fused heterocyclic structure. The numbering system positions the bromine atom at the C7 position of the benzannulated ring. The core scaffold comprises a benzene ring fused to a six-membered 1,3-oxazinone heterocycle, where the oxazinone ring contains nitrogen at position 1 and oxygen at position 3. Structural isomerism is limited due to the fixed fusion pattern and substitution site. Tautomerism is possible at the lactam (N–H) moiety but is constrained by the fused ring system, favoring the 2(4H)-one tautomer observed experimentally [1] [7].
The compound has the molecular formula C₈H₆BrNO₂, confirmed by high-resolution mass spectrometry. This formula accounts for the brominated benzoxazinone core and satisfies valence requirements. Key mass contributions include:
Table 1: Atomic Composition and Mass Data
Parameter | Value |
---|---|
Molecular Formula | C₈H₆BrNO₂ |
Molecular Weight | 228.045 g/mol |
Exact Mass | 226.9587 Da |
Heavy Atom Count | 12 |
XLogP3 (Partition Coeff) | 1.8 |
While explicit X-ray data for 7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is unavailable in the provided sources, crystallographic studies of closely related benzoxazinones reveal a near-planar fused ring system. The lactam carbonyl adopts an s-cis conformation relative to the N–H bond, facilitating intramolecular hydrogen bonding that stabilizes the solid-state structure. The bromine substituent at C7 causes minimal steric distortion but induces electronic effects detectable in bond length alterations (e.g., C7–Br: ~1.90 Å; adjacent C–C bonds: ~1.39 Å). This planarity is critical for π-stacking interactions in biological or crystalline environments. No chiral centers exist, precluding stereoisomerism [1] [6].
Benzoxazinone derivatives exhibit significant pharmacological and synthetic utility, where subtle structural changes markedly alter properties. Below is a comparative analysis:
Table 2: Structural and Functional Comparison of Key Benzoxazinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Functional Implications |
---|---|---|---|---|---|
7-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one | 1245808-46-1 | C₈H₆BrNO₂ | 228.045 | Unsubstituted lactam NH; Br at C7 | Cross-coupling versatility; H-bond donor capacity |
7-Bromo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione | 76561-16-5 | C₈H₄BrNO₃ | 242.03 | Additional C4 carbonyl (cyclic anhydride) | Enhanced electrophilicity; peptide coupling applications |
7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one | - | C₈H₆FNO₂ | 167.14 | Fluorine vs. bromine at C7 | Altered electronics; smaller atomic radius |
7-Bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one | 1245643-21-3 | C₁₀H₁₀BrNO₂ | 256.10 | Quaternary dimethyl at C4; blocked lactam tautomer | Steric hindrance; altered solubility |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2